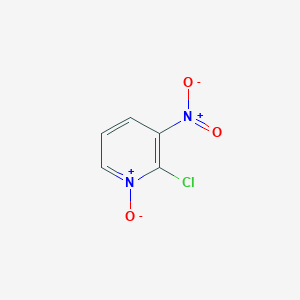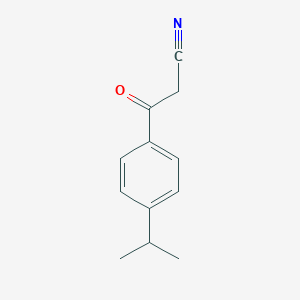
5,6-Dimethylmorpholine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylmorpholine-2,3-dione (DMD) is a chemical compound that has been widely used in scientific research. It is a cyclic imide that is commonly used as a reagent for the synthesis of various organic compounds. DMD is a versatile compound that has found numerous applications in the fields of chemistry, biology, and medicine.
作用機序
The mechanism of action of 5,6-Dimethylmorpholine-2,3-dione is not fully understood. However, it is known to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds. This compound is also known to participate in the formation of hydrogen bonds, which can influence its reactivity and selectivity in organic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, antibacterial, and antiviral activities. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. In addition, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5,6-Dimethylmorpholine-2,3-dione has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. This compound is also a versatile reagent that can be used in a wide range of organic reactions. However, this compound has some limitations for use in lab experiments. It can be toxic and corrosive, and it may react with certain compounds in unexpected ways. Therefore, it is important to handle this compound with care and to use appropriate safety precautions.
将来の方向性
There are several future directions for research on 5,6-Dimethylmorpholine-2,3-dione. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the biological activity and mechanism of action of this compound. Additionally, this compound may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a versatile compound that has found numerous applications in scientific research. It is a stable and readily available compound that is easy to handle and store. This compound has various biochemical and physiological effects, and it may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of this compound in these areas.
合成法
5,6-Dimethylmorpholine-2,3-dione can be synthesized by the reaction of dimethylamine with maleic anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound is simple, efficient, and cost-effective, making it a popular choice for researchers.
科学的研究の応用
5,6-Dimethylmorpholine-2,3-dione has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. This compound is also used as a catalyst in organic reactions, such as the Michael addition and the Diels-Alder reaction. In addition, this compound has been used as a building block for the synthesis of biologically active compounds, such as amino acids and peptides.
特性
CAS番号 |
198221-04-4 |
|---|---|
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC名 |
5,6-dimethylmorpholine-2,3-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-4(2)10-6(9)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
InChIキー |
RVXHYESVPAJQTO-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C(=O)N1)C |
正規SMILES |
CC1C(OC(=O)C(=O)N1)C |
同義語 |
2,3-Morpholinedione, 5,6-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




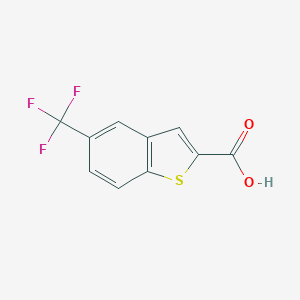


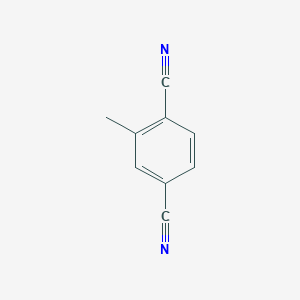
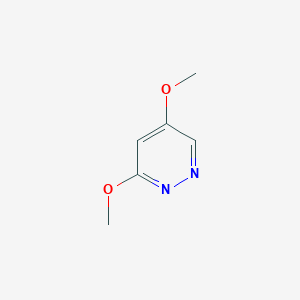
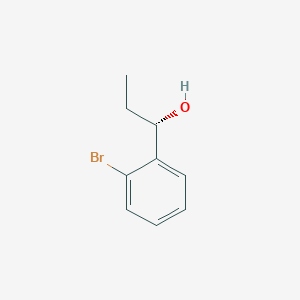
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)

